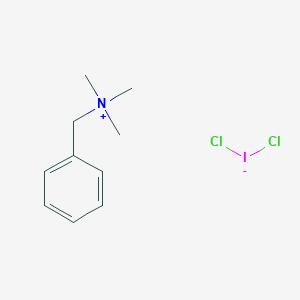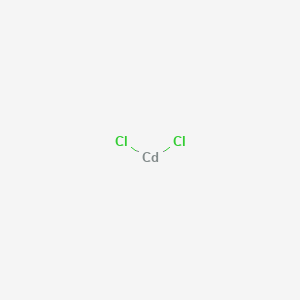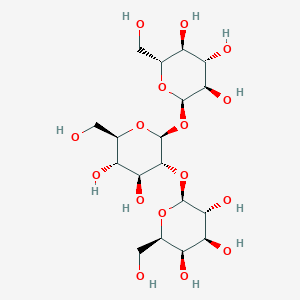
Glucosyl-O-galactosyl-(1-4)glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucosyl-O-galactosyl-(1-4)glucoside, also known as GGG, is a trisaccharide composed of glucose, galactose, and glucose. It is found in various foods such as green tea, barley, and mushrooms. GGG has been studied extensively for its potential health benefits, including its antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of Glucosyl-O-galactosyl-(1-4)glucoside is not fully understood, but it is thought to work by scavenging free radicals and reducing oxidative stress in the body. Glucosyl-O-galactosyl-(1-4)glucoside may also help to regulate various signaling pathways in the body, which can affect cellular function and gene expression.
Effets Biochimiques Et Physiologiques
Glucosyl-O-galactosyl-(1-4)glucoside has been shown to have various biochemical and physiological effects in the body. It has been found to reduce inflammation, improve glucose metabolism, and enhance immune function. Glucosyl-O-galactosyl-(1-4)glucoside may also help to protect against DNA damage and reduce the risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Glucosyl-O-galactosyl-(1-4)glucoside has several advantages for lab experiments, including its availability in natural sources and its relatively low cost compared to other antioxidants. However, Glucosyl-O-galactosyl-(1-4)glucoside can be difficult to isolate and purify, which can make it challenging to study in a lab setting. Additionally, the effects of Glucosyl-O-galactosyl-(1-4)glucoside may vary depending on the source and composition of the compound.
Orientations Futures
Future research on Glucosyl-O-galactosyl-(1-4)glucoside could explore its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Studies could also investigate the optimal dosage and delivery method for Glucosyl-O-galactosyl-(1-4)glucoside, as well as its potential interactions with other compounds and medications. Further research could also explore the potential of Glucosyl-O-galactosyl-(1-4)glucoside as a functional food ingredient, which could provide health benefits beyond basic nutrition.
Méthodes De Synthèse
Glucosyl-O-galactosyl-(1-4)glucoside can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves the use of specific enzymes to catalyze the reaction between glucose and galactose, resulting in the formation of Glucosyl-O-galactosyl-(1-4)glucoside. Chemical synthesis involves the use of chemical reactions to produce Glucosyl-O-galactosyl-(1-4)glucoside from glucose and galactose.
Applications De Recherche Scientifique
Glucosyl-O-galactosyl-(1-4)glucoside has been the subject of numerous scientific studies, which have explored its potential health benefits. Research has shown that Glucosyl-O-galactosyl-(1-4)glucoside has antioxidant and anti-inflammatory properties, which may help to protect against various diseases such as cancer, cardiovascular disease, and diabetes. Glucosyl-O-galactosyl-(1-4)glucoside has also been studied for its potential to improve cognitive function and reduce the risk of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
141781-71-7 |
|---|---|
Nom du produit |
Glucosyl-O-galactosyl-(1-4)glucoside |
Formule moléculaire |
C18H32O16 |
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)10(25)13(28)16(30-4)33-15-12(27)9(24)6(3-21)32-18(15)34-17-14(29)11(26)8(23)5(2-20)31-17/h4-29H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11+,12+,13-,14-,15-,16+,17-,18+/m1/s1 |
Clé InChI |
ZZQBFMYCMRVZFG-JYPKAZJXSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |
Autres numéros CAS |
141781-71-7 |
Synonymes |
alpha-D-glucosyl-O-beta-D-galactosyl-(1-4)-beta-D-glucoside Glu-Gla-Glu glucosyl lactoside glucosyl-O-galactosyl-(1-4)glucoside O-beta D-galactopyranosyl-(1-4)-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



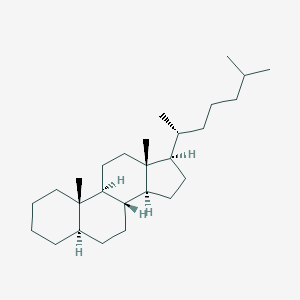
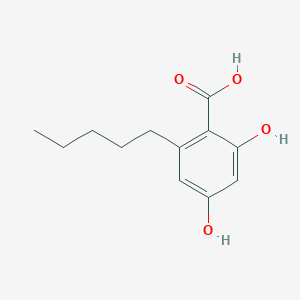
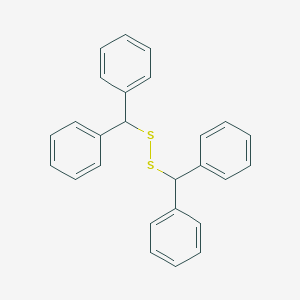
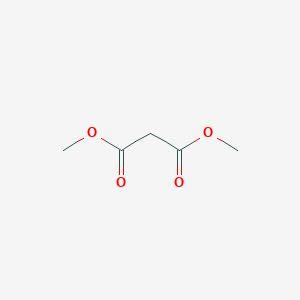
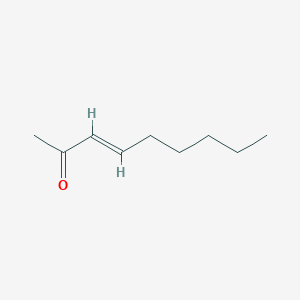
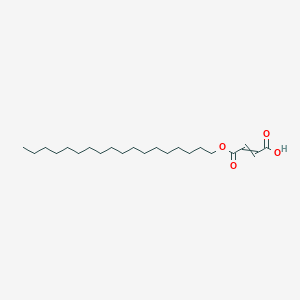
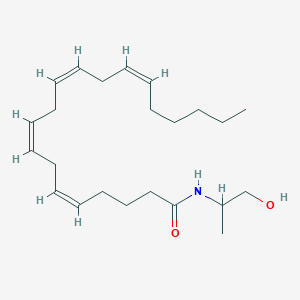
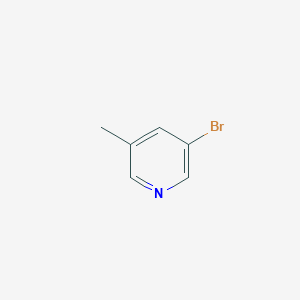
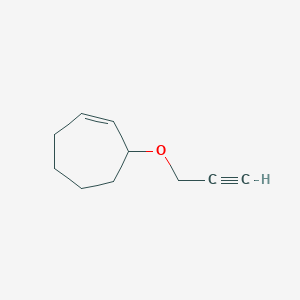
![[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate](/img/structure/B130452.png)
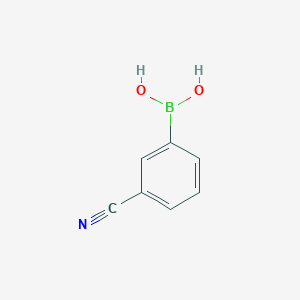
![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)
